

Application Notes and Protocols for Copper Picolinate Supplementation in Cell Culture Media

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Compound of Interest

Compound Name: *Copper picolinate*

Cat. No.: *B1631926*

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Introduction

Copper is an essential trace element in cell culture, playing a critical role as a cofactor for a multitude of enzymes involved in cellular respiration, antioxidant defense, and protein synthesis. Supplementation of cell culture media with copper has been demonstrated to enhance cell growth, viability, and the yield of recombinant proteins, particularly in Chinese Hamster Ovary (CHO) cells. While copper sulfate is traditionally used, the delivery of copper in a chelated form, such as **copper picolinate**, may offer advantages in terms of bioavailability and reduced cytotoxicity. Picolinic acid is a natural chelator that can facilitate the uptake of metal ions.^[1]

These application notes provide a comprehensive guide to utilizing **copper picolinate** as a supplement in cell culture media, with a focus on optimizing cell performance and recombinant protein production. The protocols and data presented are synthesized from studies on copper supplementation, primarily with copper sulfate, and the known properties of picolinate chelates. Researchers are advised to use these as a starting point and to perform cell line-specific optimization.

Key Effects of Copper Supplementation

Copper supplementation has been shown to have several beneficial effects on cell cultures:

- Enhanced Cell Growth and Viability: Adequate copper levels are essential for cellular proliferation and survival.
- Increased Recombinant Protein Yield: Copper has been shown to increase the specific productivity of recombinant proteins, including monoclonal antibodies and coagulation factors.[2][3][4]
- Improved Lactate Metabolism: Copper can induce a metabolic shift from lactate production to lactate consumption, which is beneficial for culture longevity and productivity.[2][5]
- Facilitation of Disulfide Bond Formation: As a catalyst for cysteine oxidation, copper promotes proper protein folding and the formation of disulfide bonds.[2][4]
- Modulation of Glycosylation: Copper concentration can influence the glycosylation profile of recombinant proteins.[6]

Quantitative Data Summary

The following tables summarize quantitative data from studies on copper supplementation in CHO cell cultures. While most of this data is from studies using copper sulfate, it provides a valuable reference for determining the optimal concentration range for **copper picolinate**.

Table 1: Effective Copper Concentrations for Improved Cell Culture Performance

Parameter	Effective Copper Concentration Range	Cell Line	Notes	Reference
Increased Cell Growth & IgG Yield	50 nM - 50 µM	CHO	Positive correlation observed.	[2][4]
Reduced Lactate Accumulation	50 µM	CHO	Significantly decreased lactate levels.	[7]
Reduced Protein Aggregation	5 µM	CHO	Lower concentration beneficial for reducing aggregation.	[7]
Induction of Lactate Consumption	>13 nM	CHO	A minimum level of copper is required.	[5]
Increased Recombinant Protein Expression	0.5 µM - 10.0 µM	Mammalian Cells (CHO, BHK)	Increased cell-specific productivity.	[3]

Table 2: Effects of Copper Supplementation on Recombinant Protein Titer

Cell Line	Recombinant Protein	Copper Concentration	Fold Increase in Titer	Reference
CHO	IgG-fusion protein	50 μ M	Significant increase	[7]
CHO	Monoclonal Antibody	Not specified	Higher titers observed	[2]
CHO	Coagulation Factors	0.5 μ M - 10.0 μ M	Dramatic increase	[3]

Experimental Protocols

The following are detailed protocols for the preparation and use of **copper picolinate** in cell culture media.

Protocol 1: Preparation of a Copper Picolinate Stock Solution

Materials:

- Copper(II) Picolinate (powder)
- Cell culture grade water (e.g., WFI or equivalent)
- Sterile conical tubes (15 mL and 50 mL)
- Sterile 0.22 μ m filter

Procedure:

- Calculate the required mass of **copper picolinate** to prepare a 10 mM stock solution. The molecular weight of copper(II) picolinate is 289.73 g/mol .
- Weigh the calculated amount of **copper picolinate** powder in a sterile weighing boat.

- Dissolve the powder in an appropriate volume of cell culture grade water in a sterile 50 mL conical tube. For example, to make 10 mL of a 10 mM stock solution, dissolve 28.97 mg of **copper picolinate** in 10 mL of water.
- Vortex the solution until the **copper picolinate** is completely dissolved. The solution should be a clear blue color.
- Sterile filter the stock solution using a 0.22 μm syringe filter into a new sterile 15 mL conical tube.
- Label the tube with "10 mM **Copper Picolinate**," the date of preparation, and your initials.
- Store the stock solution at 2-8°C, protected from light. The solution is typically stable for several months.

Protocol 2: Supplementation of Cell Culture Media with Copper Picolinate

Materials:

- Prepared 10 mM **Copper Picolinate** stock solution
- Basal cell culture medium
- Cell culture flasks or plates
- Cells of interest (e.g., CHO cells)

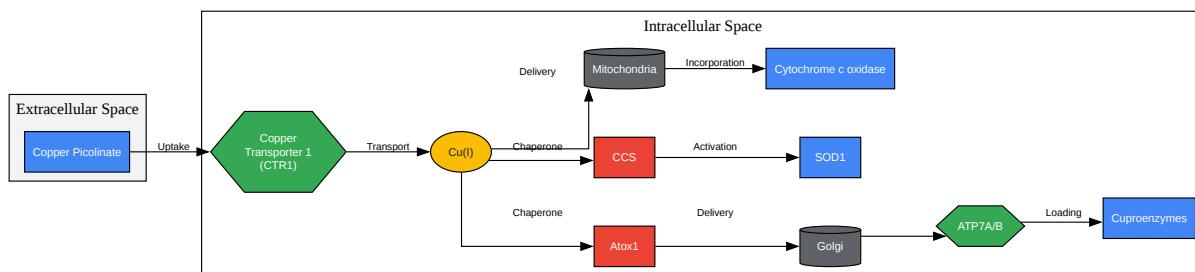
Procedure:

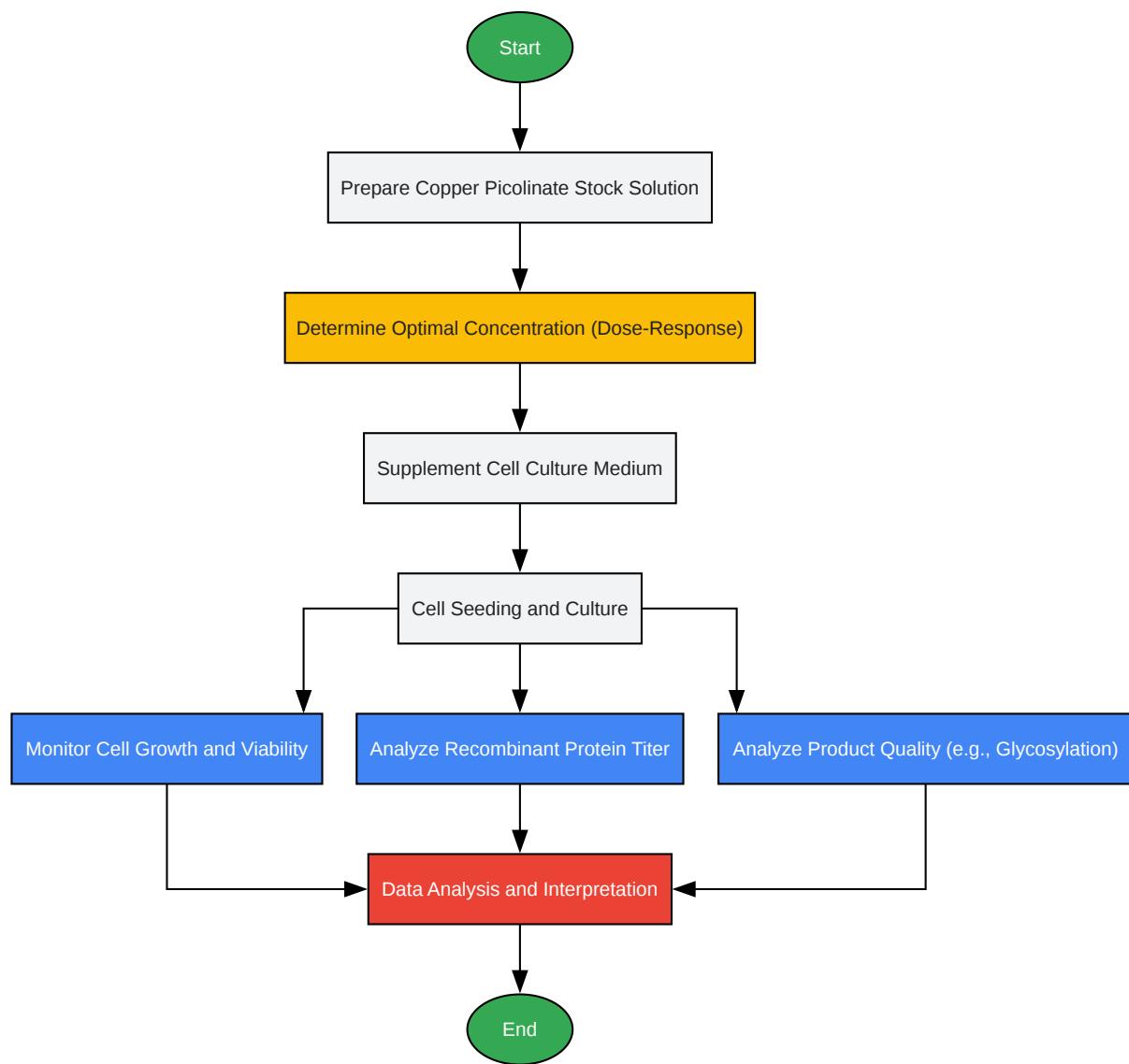
- Determine the desired final concentration of **copper picolinate** in your cell culture medium. Based on the data for copper sulfate, a starting range of 1 μM to 10 μM is recommended for initial optimization.
- Calculate the volume of the stock solution needed to achieve the desired final concentration. For example, to prepare 100 mL of medium with a final concentration of 5 μM **copper picolinate**, you would add 5 μL of the 10 mM stock solution.

- Aseptically add the calculated volume of the **copper picolinate** stock solution to your basal cell culture medium.
- Mix the supplemented medium thoroughly by gentle inversion.
- Use the supplemented medium for your cell culture experiments.
- It is recommended to perform a dose-response experiment to determine the optimal concentration of **copper picolinate** for your specific cell line and application. Test a range of concentrations (e.g., 0.1 μ M, 1 μ M, 5 μ M, 10 μ M, 25 μ M, 50 μ M) and assess cell viability, growth, and protein production.

Visualizations

Signaling Pathways and Experimental Workflows





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